Phccc, (+)- - 1884230-22-1

Phccc, (+)-

Catalog Number: EVT-10885330
CAS Number: 1884230-22-1
Molecular Formula: C17H14N2O3
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Phccc, (+)- can be sourced from various chemical databases and publications that detail its synthesis and applications. It is often studied in the context of its pharmacological properties and potential therapeutic uses.

Classification

Phccc, (+)- is classified as a urea derivative. Urea derivatives have been widely researched for their roles in medicinal chemistry, particularly for their ability to interact with biological targets.

Synthesis Analysis

Methods

The synthesis of Phccc, (+)- typically involves multi-step organic synthesis techniques. One common method includes the reaction of an aromatic amine with an isocyanate to form a urea structure.

Technical Details

  1. Reagents: The synthesis generally requires reagents such as an aromatic amine, an isocyanate, and solvents like dichloromethane or ethanol.
  2. Conditions: The reaction may be conducted under reflux conditions to facilitate the formation of the urea bond.
  3. Purification: The final product can be purified using recrystallization techniques or chromatography to ensure high purity.
Molecular Structure Analysis

Structure

The molecular structure of Phccc, (+)- can be represented as follows:

  • Chemical Formula: C16_{16}H18_{18}N2_2O2_2
  • Molecular Weight: Approximately 270.33 g/mol

Data

The compound exhibits a specific stereochemistry due to the presence of chiral centers, which is critical for its biological activity. The structural formula highlights the arrangement of functional groups that contribute to its pharmacological properties.

Chemical Reactions Analysis

Reactions

Phccc, (+)- can undergo various chemical reactions typical for urea derivatives. These include hydrolysis under acidic or basic conditions, as well as reactions with electrophiles due to the presence of nucleophilic sites on the nitrogen atoms.

Technical Details

  1. Hydrolysis: This reaction can lead to the formation of corresponding amines and carbonyl compounds.
  2. Electrophilic Substitution: The aromatic rings in Phccc, (+)- can participate in electrophilic substitution reactions, allowing for further functionalization.
Mechanism of Action

Process

The mechanism of action of Phccc, (+)- is primarily linked to its interaction with specific biological targets such as enzymes or receptors.

Data

Research indicates that Phccc, (+)- may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially contributing to its therapeutic effects in treating diseases like cancer or inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point is usually around 150-155°C.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH levels.
  • Reactivity: Reacts with strong acids and bases; sensitive to moisture.
Applications

Scientific Uses

Phccc, (+)- has potential applications in:

  • Pharmacology: Investigated for its role as an anti-inflammatory agent.
  • Medicinal Chemistry: Used as a lead compound for developing new drugs targeting specific pathways in disease processes.
  • Biochemical Research: Utilized in studies exploring enzyme inhibition and receptor interactions.
Introduction to (+)-PHCCC in Metabotropic Glutamate Receptor Research

Discovery & Historical Context of PHCCC as a Group I/III mGluR Modulator

The discovery of PHCCC emerged from systematic efforts to overcome limitations in orthosteric ligand development for G protein-coupled receptors (GPCRs), particularly the mGluRs. Traditional approaches targeting the highly conserved orthosteric glutamate binding site across the eight mGluR subtypes struggled to achieve sufficient selectivity. This conservation made it difficult to develop subtype-specific agonists or antagonists without off-target effects [1] [5].

  • Initial Identification and Characterization: PHCCC was first synthesized and characterized by Annoura et al. (1996) as part of a novel chemical class—7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylates—designed to antagonize group I mGluRs. Early studies identified its potent group I antagonism (IC₅₀ ~3 µM for mGluR1), demonstrating approximately 67-fold greater potency than the reference compound (S)-4-carboxyphenylglycine [8]. Subsequent pharmacological reevaluation revealed an unexpected property: PHCCC potentiated the activity of the group III receptor mGluR4. This was demonstrated by its ability to enhance the inhibition of cyclic AMP production and synaptic transmission induced by the orthosteric agonist L-AP4 in striatopallidal pathways, a key circuit implicated in Parkinson's disease pathophysiology [2] [4] [6].

  • Validation of mGluR4 as a Therapeutic Target: The seminal work by Marino et al. (2003) established PHCCC's neuroprotective potential and anti-parkinsonian effects in vivo. Using rodent models, they demonstrated that PHCCC could reverse motor deficits induced by dopaminergic antagonists (e.g., haloperidol) or nigrostriatal lesions without provoking dyskinesias. Crucially, these effects were absent in mGluR4 knockout mice, confirming the receptor subtype specificity of PHCCC's action [4] [6]. This validation ignited significant interest in mGluR4 PAMs as a novel nondopaminergic strategy for Parkinson's disease, circumventing the limitations associated with L-DOPA therapy [6].

  • Limitations and Catalyst for Optimization: Despite its groundbreaking activity, PHCCC presented significant drawbacks hindering clinical translation:

  • mGluR1 Antagonism: Its concurrent activity at group I receptors complicated the interpretation of phenotypic effects in early models [2] [8].
  • Poor Physicochemical Properties: Low aqueous solubility and metabolic instability limited its utility in vivo [2].
  • Inadequate Brain Penetration: Its limited ability to cross the blood-brain barrier restricted CNS efficacy [2] [4].
  • Lack of Potency and Selectivity: Modest potency (EC₅₀ ~3.2 µM at mGluR4) and insufficient selectivity over other group III mGluRs (e.g., agonist activity at mGluR6) were noted [2] [4] [8]. These limitations spurred intensive structure-activity relationship (SAR) campaigns, leading to compounds like VU0359516 with improved potency, selectivity, and drug-like properties [2].

Structural Classification Within Allosteric Modulator Pharmacophores

(+)-PHCCC belongs to a distinct structural class of allosteric modulators characterized by a 7-hydroxychromenone core fused to a cyclopropane ring and substituted with a phenylcarboxamide moiety. Its structure can be deconstructed into key pharmacophoric elements essential for its interaction with the transmembrane domain (TMD) allosteric sites of mGluRs [2] [5] [8].

  • Core Scaffold: Chromenone and Cyclopropane Fusion: The chromenone (benzopyran-4-one) system, specifically substituted with an oxime at the 7-position and fused to a cyclopropane ring at the 3-4 bond, forms the essential molecular framework. This rigid, planar structure is critical for PAM activity at mGluR4. SAR studies demonstrated that modifications to the chromenone core, such as ring opening or saturation, drastically reduce or abolish activity. The cyclopropane fusion contributes to conformational constraint, likely positioning the oxime and carboxamide groups optimally for receptor interaction [2] [8].

  • Critical Substituents and Their Roles:

  • 7-Hydroxyimino Group (=N-OH): This polar group is indispensable for positive allosteric modulation. Reduction to the amine (=NH) or conversion to the carbonyl (=O) results in complete loss of PAM activity at mGluR4. It likely participates in hydrogen bonding within the allosteric pocket [2].
  • N-Phenylcarboxamide: The phenyl ring attached to the carboxamide nitrogen provides crucial hydrophobic interactions. Early SAR showed that para-substitution on the phenyl ring (e.g., 4-F, compound 5c) could maintain potency (EC₅₀ ~2.0 µM), while meta- or disubstitution generally reduced activity. Crucially, replacing the phenyl ring with heteroaromatic systems yielded significant improvements. The 2-pyridyl analog (5i) exhibited a 4-fold increase in potency (EC₅₀ ~0.87 µM) and enhanced efficacy (% Glu Max relative to PHCCC = 94.9%) while mitigating mGluR1 antagonism—a key step towards selectivity [2].

  • Stereochemical Dependence: The (+)-enantiomer of PHCCC is the eutomer, responsible for the desired mGluR4 PAM activity. The (-)-enantiomer is significantly less active or inactive. This highlights the enantioselective nature of the allosteric binding pocket within mGluR4's TMD and underscores the importance of chiral synthesis or resolution in developing this class [2] [4].

  • Pharmacophore Comparison to Other mGluR Modulators: PHCCC's chromenone-based scaffold distinguishes it from other major classes of mGluR allosteric modulators. It contrasts structurally with:

  • mGluR1 PAMs/NAMs: Often based on diaryl alkynes (e.g., Ro 67-7476) or pyridyl/phenyl acetylene cores (e.g., R214127) [1] [5].
  • mGluR5 NAMs: Typically feature acetylene-linked aryl-alkoxy heterocycles (e.g., MPEP, MTEP) [1] [5].
  • mGluR2 PAMs: Commonly utilize 3,3-difluoropyrrolidine or benzothiazole scaffolds (e.g., LY487379, BINA) [5].
  • Other mGluR4 PAMs: Later generations, like VU0155041 or VU0080421, often utilize structurally distinct heterocyclic systems (e.g., N-aryl phenoxyacetamides) lacking the chromenone core [2] [5].

  • Binding Site Location and Mechanism: While no crystal structure of PHCCC-bound mGluR4 exists, homology modeling and mutagenesis studies across class C GPCRs strongly suggest its binding site resides within the transmembrane domain (TMD), formed by helices 3, 5, 6, and 7. This location is topographically distinct from the orthosteric Venus flytrap domain (VFTD) in the extracellular region. Binding to this allosteric site stabilizes an active receptor conformation. PHCCC acts primarily as a "pure" PAM, exhibiting minimal agonist activity on its own but significantly enhancing the potency and maximal efficacy (Eₘₐₓ) of glutamate at mGluR4. This is quantified by high positive cooperativity factors (β >>1) in operational models of allosterism, indicating its major effect is on orthosteric ligand efficacy rather than affinity (α ≈1) [5] [6].

Properties

CAS Number

1884230-22-1

Product Name

Phccc, (+)-

IUPAC Name

(1aR,7E,7aR)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-/t13-,17-/m1/s1

InChI Key

FPXPIEZPAXSELW-REIIWYCASA-N

Canonical SMILES

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4

Isomeric SMILES

C1[C@H]\2[C@@]1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.